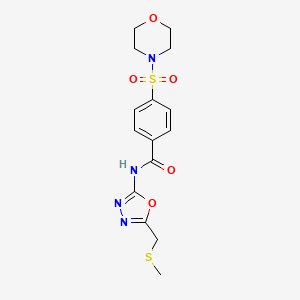

N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as MMB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MMB has been shown to inhibit the activity of several enzymes involved in various cellular processes, making it a promising candidate for the treatment of various diseases.

Applications De Recherche Scientifique

HPLC-DAD Analysis of NMMO and Its By-Products

- Description : NMMO (N-methylmorpholine n-oxide) is widely used in the production of cellulose fibers. To ensure its quality, a convenient high-performance liquid chromatography (HPLC) method with diode array detection (DAD) has been established. This method allows simultaneous determination of NMMO and its by-products. It offers good stability, high sensitivity, repeatability, and ease of operation, making it suitable for quality assessment in NMMO production .

Morpholino Molecular Beacon (MO-MB) for RNA Visualization In Vivo

- Description : MO-MB is a non-invasive fluorescent probe designed for specific RNA visualization in living organisms. It exhibits negligible toxicity, excellent stability, and high target specificity. Unlike conventional probes, MO-MB provides superior performance in embryos and holds promise for studying RNA dynamics and localization in vivo .

Enhancing RNA Interference (RNAi) Activity

- Description : The 5′-monophosphate group plays a crucial role in strand selection during RNAi. Introducing a 5′-morpholino modification to the sense strand of small-interfering RNA (siRNA) enhances antisense strand selection and overall RNAi activity. This modification improves the efficiency of gene silencing, making it a valuable tool in molecular biology and potential therapeutic applications .

Propriétés

IUPAC Name |

N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5S2/c1-25-10-13-17-18-15(24-13)16-14(20)11-2-4-12(5-3-11)26(21,22)19-6-8-23-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOINJUGWPALSMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2824209.png)

![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824216.png)

![3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2824221.png)

![5-{4-[(2,4-dichlorophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2824222.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2824224.png)

![Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride](/img/structure/B2824231.png)